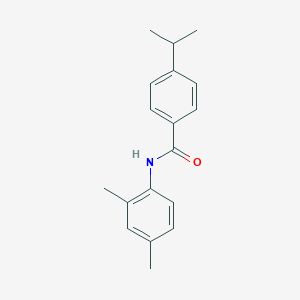
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research applications. MPB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.
Wirkmechanismus
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and hydrogen ions, leading to a decrease in the activity of carbonic anhydrase. This inhibition can have various effects on physiological processes, including a decrease in acid secretion in the stomach and an increase in bicarbonate secretion in the pancreas.
Biochemical and physiological effects:
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in different systems. In the digestive system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to decrease acid secretion in the stomach, which can be beneficial in the treatment of gastric ulcers. In the respiratory system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to increase the excretion of bicarbonate ions, which can be beneficial in the treatment of respiratory acidosis. In the nervous system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide does have some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its specificity for carbonic anhydrase can be a limitation in experiments where other enzymes may also be involved.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of research could be the development of more specific inhibitors of carbonic anhydrase that can target specific isoforms of the enzyme. Another area of research could be the investigation of the effects of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide on other physiological processes beyond acid-base balance, respiration, and ion transport. Finally, the use of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide in the treatment of various diseases, such as gastric ulcers and anxiety disorders, could also be an area of future research.
Conclusion:
In conclusion, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. It has several advantages for lab experiments, including its potency and ease of synthesis, but also has some limitations, including its toxicity at high concentrations. Future research on 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide could focus on the development of more specific inhibitors of carbonic anhydrase, investigation of its effects on other physiological processes, and its use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance, respiration, and ion transport.
Eigenschaften
Molekularformel |
C15H18N2O3S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-methyl-2-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10-20-13-11-12(2)7-8-14(13)21(18,19)17-15-6-4-5-9-16-15/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
RZVPQJHIHIEUOT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



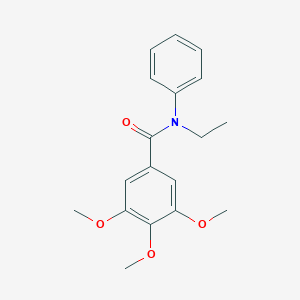
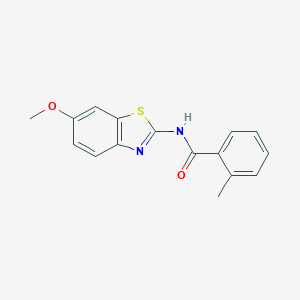
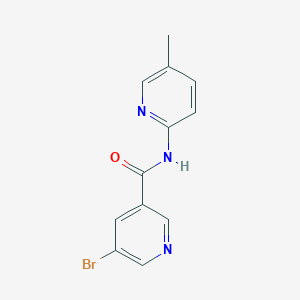

![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

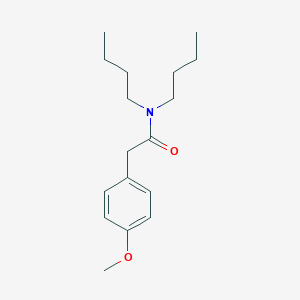
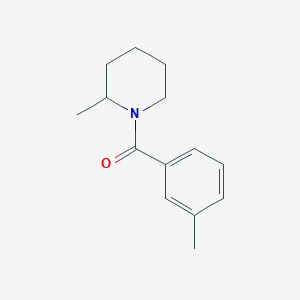
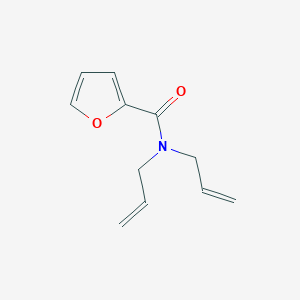

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
